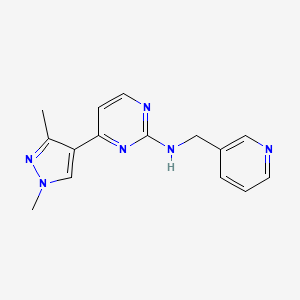
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound, also known as PDP, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine exerts its effects by inhibiting specific enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. This compound also inhibits the activity of histone deacetylases, which play a role in gene expression. These mechanisms of action make this compound a promising compound for cancer and neurodegenerative disease research.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. It also has low toxicity and can be easily synthesized in large quantities. However, this compound has limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several potential future directions for 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine research. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of this compound's potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential for clinical applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in cancer and neurodegenerative disease research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. There are also several potential future directions for this compound research, including the development of more potent and selective analogs and investigation of its potential applications in other diseases.
Synthesis Methods
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been achieved using various methods, including the reaction of 3-pyridinecarboxaldehyde with 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine in the presence of a catalyst. Another method involves the reaction of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine with 3-pyridinemethanol in the presence of a base. These methods have been optimized to provide high yields of this compound.
Scientific Research Applications
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-13(10-21(2)20-11)14-5-7-17-15(19-14)18-9-12-4-3-6-16-8-12/h3-8,10H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKKPAZBDIQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
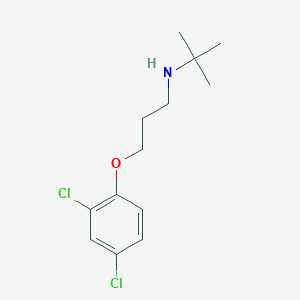
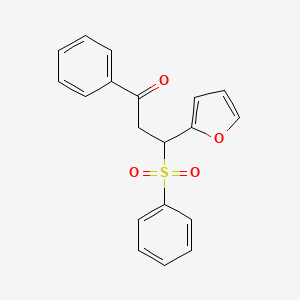
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)
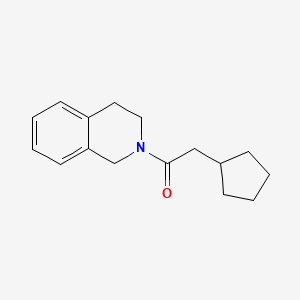
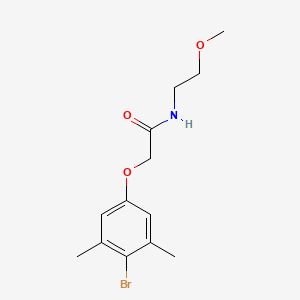
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)
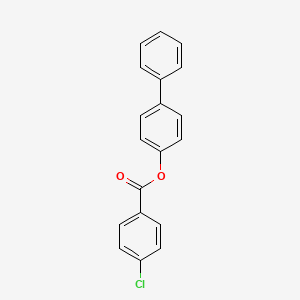
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)